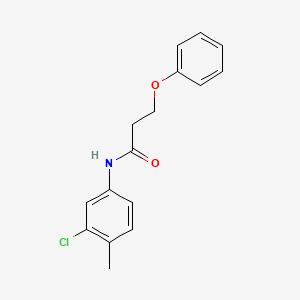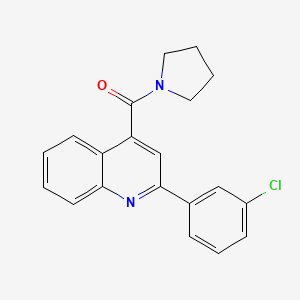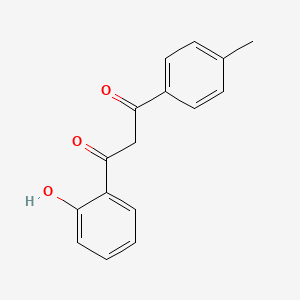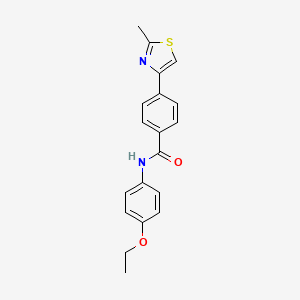![molecular formula C14H16N4O2S B5813510 1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in pharmacology and medicinal chemistry. This compound is of interest due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine is not fully understood. However, studies have shown that this compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells by blocking the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine in lab experiments include its potent antitumor activity and ability to induce apoptosis in cancer cells. However, limitations of using this compound include its potential toxicity and lack of specificity for cancer cells.
Orientations Futures
There are several future directions for research involving 1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine. One potential direction is to explore the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. Another direction is to investigate the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, research could focus on developing more specific analogs of this compound that exhibit greater selectivity for cancer cells.
In conclusion, this compound is a chemical compound that has been the subject of extensive research for its potential use in pharmacology and medicinal chemistry. This compound exhibits potent antitumor activity and has the potential to be used as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to develop more specific analogs with greater efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-chloropyridine with 1-[(5-nitro-2-thienyl)methyl]piperazine in the presence of a catalyst. This method has been found to be effective in producing high yields of the desired compound.
Applications De Recherche Scientifique
1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine has been the subject of extensive research for its potential use in pharmacology and medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity and has the potential to be used as a therapeutic agent in the treatment of cancer.
Propriétés
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSXMOMUPBJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)
methanone](/img/structure/B5813439.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

